molecular formula C19H20N2O B13407500 (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol CAS No. 83902-12-9

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol

Cat. No.: B13407500
CAS No.: 83902-12-9
M. Wt: 292.4 g/mol
InChI Key: WUDJJRHZMVVSBH-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol is a chemical compound with the molecular formula C19H20N2O and a molecular weight of 292.375 g/mol . This compound is known for its unique structure, which includes an imidazole ring and a benzyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.

Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . This process requires specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

83902-12-9

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol

InChI

InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3

InChI Key

WUDJJRHZMVVSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C

Origin of Product

United States

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